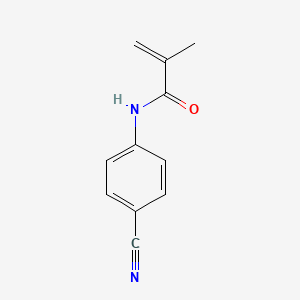

N-(4-cyanophenyl)-2-methylprop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6H,1H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDHKIYZYGWGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363085 | |

| Record name | 2-Propenamide, N-(4-cyanophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90617-02-0 | |

| Record name | 2-Propenamide, N-(4-cyanophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-cyanophenyl)-2-methylprop-2-enamide

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of N-(4-cyanophenyl)-2-methylprop-2-enamide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental protocols and data presentation.

Chemical Structure and Properties

This compound, also known as N-(4-cyanophenyl)-2-methylacrylamide, is an organic compound with the molecular formula C₁₁H₁₀N₂O. Its structure features a central amide linkage connecting a 4-cyanophenyl group to a 2-methylprop-2-enoyl group.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | N-(4-cyanophenyl)-2-methylacrylamide | Sigma-Aldrich |

| CAS Number | 90617-02-0 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₀N₂O | Sigma-Aldrich |

| Molecular Weight | 186.21 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (predicted) | - |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

4-aminobenzonitrile

-

Methacryloyl chloride

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Addition of Acylating Agent: Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Direct biological activity and mechanistic studies for this compound have not been extensively reported. However, the acrylamide and cyano-substituted aryl moieties are present in various biologically active molecules, suggesting potential pharmacological relevance.

Notably, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).[1][2] TAK1 is a key signaling molecule in the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.[1][2] The cyanoacrylamide moiety can act as a Michael acceptor, potentially forming a covalent bond with cysteine residues in the active site of kinases like TAK1.

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, this compound could potentially inhibit the TAK1 signaling pathway.

Caption: Hypothetical inhibition of the TAK1-mediated NF-κB signaling pathway.

Characterization Data (Predicted)

While experimental spectral data for this compound is not available, the following tables summarize the expected signals based on its structure.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.70 | d | 2H | Ar-H (ortho to CN) |

| ~ 7.60 | d | 2H | Ar-H (ortho to NH) |

| ~ 7.80 | br s | 1H | NH |

| ~ 5.80 | s | 1H | =CH₂ |

| ~ 5.50 | s | 1H | =CH₂ |

| ~ 2.05 | s | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.0 | C=O (amide) |

| ~ 142.0 | Ar-C (ipso to NH) |

| ~ 140.0 | =C(CH₃) |

| ~ 133.0 | Ar-CH (ortho to CN) |

| ~ 121.0 | =CH₂ |

| ~ 120.0 | Ar-CH (ortho to NH) |

| ~ 118.5 | C≡N |

| ~ 108.0 | Ar-C (ipso to CN) |

| ~ 19.0 | -CH₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch |

| ~ 2230 | C≡N stretch |

| ~ 1660 | C=O stretch (amide I) |

| ~ 1625 | C=C stretch |

| ~ 1590, 1500 | C=C stretch (aromatic) |

| ~ 1530 | N-H bend (amide II) |

Conclusion

This compound is a readily synthesizable compound with structural motifs that suggest potential for biological activity, particularly in the realm of kinase inhibition. This guide provides a foundational understanding of its synthesis and potential applications based on the current understanding of related chemical structures. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential. Researchers in drug discovery and medicinal chemistry may find this compound and its analogs to be of interest for developing novel therapeutic agents.

References

Technical Guide: Molecular Weight of N-(4-cyanophenyl)-2-methylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of the compound N-(4-cyanophenyl)-2-methylprop-2-enamide. This information is critical for a variety of applications in research and development, including stoichiometric calculations, analytical method development, and interpretation of experimental data.

Chemical Identity and Formula

This compound is a chemical compound with the molecular formula C₁₁H₁₀N₂O. This formula is derived from its chemical structure, which consists of a 4-cyanophenyl group attached to the nitrogen atom of a 2-methylprop-2-enamide (methacrylamide) moiety.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Table 1: Atomic Composition and Weight

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 11 | 12.011[1][2][3][4] | 132.121 |

| Hydrogen | H | 10 | 1.008[5][6][7][8][9][10] | 10.080 |

| Nitrogen | N | 2 | 14.007[11][12][13][14][15] | 28.014 |

| Oxygen | O | 1 | 15.999[16][17][18][19] | 15.999 |

| Total | 186.214 |

The calculated molecular weight of this compound is 186.214 g/mol .

Experimental Protocols for Molecular Weight Determination

While the molecular weight can be accurately calculated from the molecular formula, experimental verification is a crucial step in compound characterization. The primary method for determining the molecular weight of a compound like this compound is mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol). The concentration is typically in the range of 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are produced.

-

Mass Analysis: The ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The high resolution of the instrument allows for a very accurate determination of the m/z value, which can be used to confirm the elemental composition and, consequently, the molecular weight.

References

- 1. Atomic/Molar mass [westfield.ma.edu]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. How Do You Calculate The Atomic Mass of Carbon [unacademy.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. What is the atomic mass in hydrogen? [vedantu.com]

- 7. #1 - Hydrogen - H [hobart.k12.in.us]

- 8. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. #7 - Nitrogen - N [hobart.k12.in.us]

- 12. testbook.com [testbook.com]

- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. youtube.com [youtube.com]

- 15. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 16. quora.com [quora.com]

- 17. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. #8 - Oxygen - O [hobart.k12.in.us]

An In-depth Technical Guide to N-(4-cyanophenyl)-2-methylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-cyanophenyl)-2-methylprop-2-enamide, a niche chemical compound, holds potential for various research and development applications. This technical guide provides a consolidated overview of its known properties, a detailed experimental protocol for its synthesis, and outlines its current safety and handling information. Due to the limited availability of public domain data, this document also highlights areas where further experimental characterization is required.

Chemical Identity and Properties

This compound is an aromatic amide derivative. Its core structure consists of a methacrylamide group attached to a cyanophenyl ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 90617-02-0 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | This compound |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | Data not available in public literature. |

| Boiling Point | Data not available in public literature. |

| Solubility | Data not available in public literature. |

Note: Extensive searches of scientific literature and chemical databases did not yield experimental data for the physical properties of this compound. The data for related compounds, such as N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide, are available in resources like PubChem, but direct analogues for the target molecule are not publicly characterized.

Synthesis Protocol

The synthesis of this compound can be achieved via the acylation of 4-aminobenzonitrile with methacryloyl chloride. The following protocol is based on established methods for the synthesis of related N-substituted acrylamides.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-aminobenzonitrile

-

Methacryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or a similar aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data is not publicly available, the following are predicted characteristic peaks based on the structure of the molecule.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Peaks |

| ¹H NMR | Signals corresponding to aromatic protons (ortho and meta to the amide), vinyl protons of the methacryl group, and the methyl protons. The amide proton will likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the quaternary carbons of the aromatic ring and the vinyl group, the methine carbons of the aromatic ring, the methyl carbon, the nitrile carbon, and the carbonyl carbon. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C≡N stretching (nitrile), and C=C stretching (alkene). |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 186.21. |

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of this compound. Consequently, no signaling pathways or established experimental workflows involving this specific compound can be reported or visualized at this time. Researchers are encouraged to perform initial screenings to determine its biological effects.

Safety and Handling

Safety information for this compound is limited. However, based on the reactivity of the acrylamide functional group, it should be handled with care.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Directions

This compound is a compound with a defined chemical structure and a feasible synthetic route. However, a significant gap exists in the scientific literature regarding its physicochemical properties, spectroscopic characterization, and biological activity. This technical guide serves as a foundational document, and it is anticipated that future research will provide the necessary experimental data to fully elucidate the properties and potential applications of this molecule in drug discovery and materials science. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound.

An In-depth Technical Guide to the Synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide, a valuable intermediate in pharmaceutical and materials science research. This document details a representative synthetic pathway, experimental protocols, and key characterization data.

Synthesis Pathway

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This involves the acylation of 4-aminobenzonitrile with methacryloyl chloride. The reaction proceeds via the attack of the amino group of 4-aminobenzonitrile on the carbonyl carbon of methacryloyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction. The general reaction scheme is presented below.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

4-aminobenzonitrile

-

Methacryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add methacryloyl chloride (1.1 eq) dropwise via a syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not explicitly available in the public domain. However, based on similar reported syntheses of N-aryl methacrylamides, the following can be expected:

| Parameter | Expected Value |

| Yield | 70-90% |

| Physical State | White to off-white solid |

| Melting Point | Not available |

| Molecular Weight | 186.21 g/mol |

| Molecular Formula | C₁₁H₁₀N₂O |

Characterization Data

Detailed spectroscopic data for this compound is crucial for its identification and purity assessment. While specific spectra for this compound are not readily found, the expected characteristic signals are outlined below based on its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-7.8 ppm), corresponding to the four protons on the cyanophenyl ring.

-

Amide Proton: A broad singlet for the N-H proton (typically δ 8.0-9.5 ppm).

-

Vinyl Protons: Two singlets (or narrow multiplets) for the two vinylic protons of the methacryl group (typically δ 5.5-6.0 ppm).

-

Methyl Protons: A singlet for the three protons of the methyl group (typically δ 2.0-2.2 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region corresponding to the amide carbonyl carbon (typically δ 165-170 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-145 ppm), including the carbon bearing the cyano group and the carbon attached to the nitrogen.

-

Cyano Carbon: A signal for the nitrile carbon (typically δ 118-120 ppm).

-

Vinyl Carbons: Two signals for the sp² hybridized carbons of the vinyl group (typically δ 120-140 ppm).

-

Methyl Carbon: A signal for the methyl carbon (typically δ 18-20 ppm).

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C Stretch: An absorption band around 1620-1640 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C-H Bending (Aromatic): Absorptions in the fingerprint region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 186.08.

-

Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the methacryl group and other fragments consistent with the structure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the purified and characterized final product.

Caption: Workflow for the synthesis, purification, and characterization of the target compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the provided representative protocol based on their specific laboratory conditions and available analytical instrumentation.

Technical Guide: Synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a representative synthetic route for the preparation of N-(4-cyanophenyl)-2-methylprop-2-enamide, a functionalized monomer with applications in polymer chemistry.

Core Starting Materials

The synthesis of this compound is primarily achieved through the acylation of an aromatic amine with an activated carboxylic acid derivative. The core starting materials for this reaction are readily available commercial compounds.

| Starting Material | Chemical Structure | IUPAC Name | CAS Number |

| 4-Aminobenzonitrile |  | 4-Aminobenzonitrile | 873-74-5 |

| Methacryloyl chloride |  | 2-Methylprop-2-enoyl chloride | 920-46-7 |

Synthetic Pathway and Logic

The synthesis follows a standard nucleophilic acyl substitution mechanism, specifically a Schotten-Baumann reaction. The nucleophilic primary amine of 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of methacryloyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of structurally similar N-aryl methacrylamides. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

4-Aminobenzonitrile

-

Methacryloyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate of triethylammonium chloride will have formed. Filter off the solid precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure this compound.

Product Characterization Data

The following table summarizes the key characterization data for the final product, this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Appearance | White solid |

| Melting Point | 148-150 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.89 (s, 1H, -NH), 7.65 (d, J=8.8 Hz, 2H, Ar-H), 7.59 (d, J=8.8 Hz, 2H, Ar-H), 5.85 (s, 1H, =CH₂), 5.52 (s, 1H, =CH₂), 2.07 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.3, 142.7, 139.9, 133.4, 121.2, 119.5, 118.9, 107.5, 18.9 |

| Infrared (IR, KBr, cm⁻¹) | 3300 (-NH), 3050 (Ar-H), 2220 (-C≡N), 1660 (C=O, Amide I), 1630 (C=C), 1590, 1530 (Amide II) |

| Mass Spectrometry (MS) | m/z: 186 (M⁺) |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). Spectroscopic data is sourced from patent literature and may vary slightly based on experimental conditions.

Logical Relationships in Synthesis

The successful synthesis relies on the precise control of several interrelated factors. The diagram below illustrates the key logical dependencies in the experimental workflow.

Caption: Key parameter relationships for optimizing the synthesis.

An In-depth Technical Guide to N-(4-cyanophenyl)-2-methylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-cyanophenyl)-2-methylprop-2-enamide, a compound of interest in medicinal chemistry and materials science. This document details its chemical properties, a representative synthetic protocol, and an exploration of its potential biological activities based on structurally related compounds. The information is presented to support further research and development efforts involving this molecule and its analogs.

Chemical Identity and Properties

This compound, also known by its IUPAC name N-(4-cyanophenyl)-2-methylacrylamide, is a derivative of methacrylamide featuring a 4-cyanophenyl substituent on the amide nitrogen.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₀N₂O | - |

| Molecular Weight | 186.21 g/mol | - |

| IUPAC Name | N-(4-cyanophenyl)-2-methylacrylamide | - |

| CAS Number | 90617-02-0 | - |

| Canonical SMILES | CC(=C)C(=O)NC1=CC=C(C=C1)C#N | - |

| Melting Point | Data not available. Structurally similar N-aryl methacrylamides exhibit a wide range of melting points. | - |

| Boiling Point | Data not available. | - |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | - |

Table 2: Spectroscopic Data (Representative for N-Aryl Methacrylamides)

| Spectroscopy | Expected Peaks |

| ¹H NMR | Signals corresponding to the vinyl protons of the methacryl group, the methyl protons, the aromatic protons of the cyanophenyl ring, and the amide proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the vinyl carbons, the methyl carbon, and the carbons of the cyanophenyl ring, including the nitrile carbon. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), C=C stretching, and C≡N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Synthesis Protocol

A general and widely applicable method for the synthesis of N-aryl methacrylamides involves the acylation of the corresponding aniline with methacryloyl chloride. The following is a representative experimental protocol adapted for the synthesis of this compound.

2.1. Materials and Reagents

-

4-aminobenzonitrile

-

Methacryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

2.2. Experimental Procedure

-

To a solution of 4-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methacryloyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterize the final product by spectroscopic methods (NMR, IR, MS) and determine its melting point.

Potential Biological Activities and Applications

While no specific biological studies on this compound have been identified, the broader class of N-aryl acrylamides and compounds containing a cyano group have been investigated for various pharmacological activities.

-

Cytotoxic and Anticancer Activity: Several studies have demonstrated that substituted 2-cyano-N-phenylacrylamides possess significant cytotoxic effects against various cancer cell lines.[1] The combination of the reactive acrylamide moiety and the substituted aromatic ring appears to be crucial for this activity. Further investigation of this compound in this context is warranted.

-

Anti-inflammatory Properties: Phenylacrylamide derivatives have been explored for their anti-inflammatory potential.[2] These compounds have been shown to modulate the production of inflammatory mediators, suggesting that this compound could be a candidate for the development of novel anti-inflammatory agents.

-

Enzyme Inhibition: The acrylamide functional group is a known Michael acceptor and can act as a covalent inhibitor of certain enzymes. Depending on the overall structure of the molecule, it could be designed to target specific enzymes involved in disease pathways.

The cyano group is a versatile functional group present in numerous approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Caption: General synthesis workflow for this compound.

Conclusion

This compound is a molecule with potential for further exploration in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties and a practical approach to its synthesis. The discussion of potential biological activities, based on related structures, is intended to stimulate further research into the pharmacological profile of this compound. It is recommended that future work focus on the experimental determination of its physicochemical properties, optimization of the synthetic protocol, and a thorough investigation of its biological effects.

References

"N-(4-cyanophenyl)-2-methylprop-2-enamide" literature review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data for N-(4-cyanophenyl)-2-methylprop-2-enamide is available in the public domain. The following guide is compiled from general chemical principles, vendor-supplied information, and established synthetic methodologies for structurally related compounds.

Core Compound Properties

This compound, also known as N-(4-cyanophenyl)methacrylamide, is an organic compound featuring a methacrylamide group attached to a cyanophenyl ring. Its chemical structure suggests potential applications as a monomer in polymer synthesis and as a building block in medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| Synonyms | N-(4-cyanophenyl)methacrylamide | - |

| CAS Number | 90617-02-0 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₀N₂O | Calculated |

| Molecular Weight | 186.21 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity (Typical) | 90% | Sigma-Aldrich |

Synthesis and Experimental Protocols

General Synthesis Protocol: Acylation of 4-aminobenzonitrile

This protocol is based on established methods for the synthesis of N-substituted methacrylamides.

Materials:

-

4-aminobenzonitrile

-

Methacryloyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 4-aminobenzonitrile (1.0 eq.) and dissolved in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Base Addition: A tertiary amine base (1.1 - 1.5 eq.) is added dropwise to the stirred solution.

-

Acylation: Methacryloyl chloride (1.0 - 1.2 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous NaHCO₃ solution.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent (e.g., DCM or Ethyl Acetate).

-

The combined organic layers are washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Expected Spectroscopic Data

The following tables outline the expected regions for signals in ¹H NMR, ¹³C NMR, and IR spectroscopy based on the chemical structure of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide N-H | 7.5 - 9.0 | Singlet (br) | 1H |

| Aromatic H (ortho to -NH) | 7.6 - 7.8 | Doublet | 2H |

| Aromatic H (ortho to -CN) | 7.5 - 7.7 | Doublet | 2H |

| Vinylic H (cis to methyl) | 5.5 - 5.8 | Singlet | 1H |

| Vinylic H (trans to methyl) | 5.3 - 5.6 | Singlet | 1H |

| Methyl CH ₃ | 1.9 - 2.1 | Singlet | 3H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Carbonyl C =O | 165 - 170 |

| Vinylic Quaternary C | 138 - 142 |

| Aromatic Quaternary C (attached to -NH) | 140 - 145 |

| Aromatic C H (ortho to -NH) | 118 - 122 |

| Aromatic C H (ortho to -CN) | 132 - 135 |

| Vinylic C H₂ | 120 - 125 |

| Cyano C ≡N | 117 - 120 |

| Aromatic Quaternary C (attached to -CN) | 105 - 110 |

| Methyl C H₃ | 18 - 22 |

IR (Infrared) Spectroscopy - Expected Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Vinylic) | 3020 - 3080 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| C=C Stretch (Alkene) | 1620 - 1680 | Medium |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-N Stretch (Amide) | 1200 - 1350 | Medium |

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for this compound.

Caption: General synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available literature detailing the specific biological activities or the signaling pathways associated with this compound. Research into compounds with similar structural motifs, such as other N-aryl (meth)acrylamides, has explored their potential in various therapeutic areas, including as enzyme inhibitors and as components of targeted therapies. However, any potential biological role for the title compound remains to be elucidated through future research.

Conclusion

This compound is a commercially available compound with potential for use in polymer chemistry and as an intermediate in the synthesis of more complex molecules. While specific, peer-reviewed data on its synthesis and properties are scarce, established chemical principles allow for a reliable prediction of its synthesis and spectroscopic characteristics. Further research is required to fully characterize this compound and to explore its potential applications, particularly in the fields of materials science and drug discovery.

An In-depth Technical Guide to the Formation of N-(4-cyanophenyl)-2-methylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of N-(4-cyanophenyl)-2-methylprop-2-enamide, a compound of interest in various research and development sectors. The document details the underlying reaction mechanism, provides a representative experimental protocol, and includes visualizations to facilitate understanding.

Core Synthesis: The Schotten-Baumann Reaction

The formation of this compound is achieved through a classic organic reaction known as the Schotten-Baumann reaction. This method facilitates the synthesis of amides from an amine and an acyl chloride. In this specific case, the reaction involves the acylation of 4-aminobenzonitrile with methacryloyl chloride in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

The mechanism of the Schotten-Baumann reaction for the synthesis of this compound can be visualized as a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile attacks the carbonyl carbon of methacryloyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Elimination and Deprotonation: The tetrahedral intermediate collapses, eliminating a chloride ion and forming a protonated amide. A base present in the reaction mixture then deprotonates the nitrogen atom, yielding the final this compound product and a salt.

Caption: Schotten-Baumann reaction mechanism for the formation of this compound.

Quantitative Data

| Parameter | Value |

| Yield | High (in the range of 46-94% for analogous compounds) |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.19-7.13 (m, 2H), 7.04-6.96 (m, 2H), 5.78 (s, 1H), 5.60 (bt, 1H), 5.29 (quint, 1H), 3.55 (m, 2H), 2.83 (t, 2H, J = 6.9 Hz), 1.92 (dd, 3H, J₁ = 1.2 Hz, J₂ = 1.5 Hz) |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 168.86, 162.17, 140.56, 135.05, 130.66, 119.84, 115.94, 41.32, 35.31, 19.09 |

| IR (cm⁻¹) | 3342 (N-H), 1656 (C=O), 1615 (C=C) |

| Mass Spectrometry (m/z, 70 eV) | 207.11 [M⁺] (calc. 207.20) |

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of N-aryl-2-methylprop-2-enamides, adapted from established procedures for analogous compounds.

Materials:

-

4-Aminobenzonitrile

-

Methacryloyl chloride

-

Triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 eq) in the chosen aprotic solvent (e.g., DCM).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

-

Acyl Chloride Addition: Cool the mixture in an ice bath. Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Caption: A typical experimental workflow for the synthesis of this compound.

Potential Research Areas for N-(4-cyanophenyl)-2-methylprop-2-enamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-cyanophenyl)-2-methylprop-2-enamide is a molecule possessing a unique combination of a reactive methacrylamide group and a polar cyanophenyl moiety. This structure suggests a rich potential for exploration in diverse scientific fields, ranging from polymer chemistry and materials science to medicinal chemistry and drug discovery. This technical guide outlines promising research avenues for this compound, providing detailed experimental protocols and conceptual frameworks to stimulate further investigation.

Introduction

This compound consists of a methacrylamide functional group attached to a cyanophenyl ring. The methacrylamide unit is a well-known monomer for radical polymerization and also serves as a Michael acceptor, capable of forming covalent bonds with nucleophiles such as the thiol groups of cysteine residues in proteins. The cyanophenyl group, with its strong dipole moment and ability to participate in hydrogen bonding, can influence the compound's solubility, reactivity, and interactions with biological targets. This guide explores the untapped potential of this molecule.

Synthesis and Characterization

A straightforward and efficient synthesis of this compound can be achieved through the acylation of 4-aminobenzonitrile with methacryloyl chloride.

Experimental Protocol: Synthesis

Materials:

-

4-aminobenzonitrile

-

Methacryloyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization Data

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

| Analytical Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the vinyl protons of the methacrylamide group, the methyl group protons, and the aromatic protons of the cyanophenyl ring. The integration of these peaks should match the expected proton count. |

| ¹³C NMR | Resonances for the carbonyl carbon, vinyl carbons, methyl carbon, and the aromatic carbons, including the quaternary carbon of the nitrile group. |

| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), C=C stretch, and the C≡N stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Potential Research Area 1: Polymer Science and Materials Chemistry

The methacrylamide functionality makes this compound an excellent candidate for the development of novel polymers with tailored properties.

Development of Functional Hydrogels

The polarity imparted by the cyanophenyl group could enhance the water-absorbing capacity and mechanical properties of hydrogels. These hydrogels could find applications in drug delivery, tissue engineering, and as smart materials.

-

Synthesis: Prepare a solution of this compound, a cross-linker (e.g., N,N'-methylenebisacrylamide), and a radical initiator (e.g., ammonium persulfate) in a suitable solvent (e.g., water or DMSO). Initiate polymerization by heating or UV irradiation.

-

Swelling Studies: Immerse the dried hydrogel in deionized water or phosphate-buffered saline (PBS) and measure the weight gain at regular intervals until equilibrium is reached to determine the swelling ratio.

-

Mechanical Testing: Use a rheometer or a mechanical tester to evaluate the storage modulus (G') and loss modulus (G'') of the swollen hydrogel to determine its viscoelastic properties.

-

Drug Loading and Release: Load a model drug into the hydrogel by soaking it in a drug solution. Monitor the release of the drug into a buffer solution over time using UV-Vis spectroscopy or HPLC.

Molecularly Imprinted Polymers (MIPs)

The specific interactions afforded by the cyanophenyl group can be exploited to create molecularly imprinted polymers for the selective recognition and separation of target molecules.[1]

-

Synthesis: Dissolve this compound (functional monomer), the template molecule, a cross-linker, and an initiator in a porogenic solvent. Polymerize the mixture.

-

Template Removal: Extract the template molecule from the polymer matrix using a suitable solvent.

-

Binding Assays: Evaluate the binding capacity and selectivity of the MIP by incubating it with solutions of the template and structurally related analogs. Quantify the amount of bound and unbound molecules using techniques like HPLC or UV-Vis spectroscopy.

Potential Research Area 2: Medicinal Chemistry and Drug Discovery

The methacrylamide group is a known "warhead" in targeted covalent inhibitors, while the cyanophenyl moiety is present in numerous approved drugs. This suggests that this compound and its derivatives could be valuable leads in drug discovery.

Covalent Enzyme Inhibition

The methacrylamide group can react with nucleophilic residues, such as cysteine, in the active site of enzymes, leading to irreversible inhibition. This is a validated strategy for developing potent and selective drugs.

Many kinases, which are key regulators of cell signaling, contain a cysteine residue in or near their active site. These are attractive targets for covalent inhibitors. The diagram below illustrates a hypothetical signaling pathway that could be targeted.

References

Methodological & Application

"N-(4-cyanophenyl)-2-methylprop-2-enamide" polymerization techniques

[2] N-(4-cyanophenyl)methacrylamide | C11H10N2O | ChemSpider N-(4-cyanophenyl)methacrylamide. Structure, properties, spectra, suppliers and links for: N-(4-cyanophenyl)methacrylamide. --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | 90617-02-0 | CymitQuimica N-(4-Cyanophenyl)-2-methylprop-2-enamide; N-(4-Cyano Phenyl) Methacrylamide; N-(4-cyanophenyl)methacrylamide. SMILES: CC(=C)C(=O)Nc1ccc(cc1)C#N. InChi: --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide - LGC Standards LGC Quality: ISO Guide 34 & ISO/IEC 17025. N-(4-cyanophenyl)methacrylamide. Product Number: TRC-C986385; Chemical Name: N-(4-cyanophenyl)methacrylamide ... --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | CAS 90617-02-0 | SCBT ... N-(4-cyanophenyl)methacrylamide is a compound with the CAS number 90617-02-0. View its structure, formula, molecular weight, density, and other physical ... --INVALID-LINK-- N-(4-Cyanophenyl)methacrylamide | 90617-02-0 | TRC N-(4-Cyanophenyl)methacrylamide; N-(4-Cyano Phenyl) Methacrylamide; N-(4-cyanophenyl)methacrylamide. --INVALID-LINK-- Synthesis and characterization of new thermoreactive ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of ... --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | 90617-02-0 - ChemicalBook ChemicalBook provide Chemical industry users with N-(4-cyanophenyl)methacrylamide(90617-02-0) Boiling point Melting point,N-(4-cyanophenyl)methacrylamide(90617-02-0) ... --INVALID-LINK-- Synthesis and characterization of new thermoreactive ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2′-azobisisobutyronitrile (AIBN) as an initiator at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (Tg) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | CAS 90617-02-0 | Biosynth Biosynth is a supplier of N-(4-cyanophenyl)methacrylamide, CAS 90617-02-0. We are a trusted partner to many researchers and organizations. --INVALID-LINK-- Synthesis and characterization of new thermoreactive copolymers ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2′-azobisisobutyronitrile (AIBN) as an initiator at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (Tg) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. --INVALID-LINK-- Synthesis and characterization of new thermoreactive copolymers ... The thermal properties of the copolymers were investigated by TGA and DSC. The TGA curves of the copolymers are shown in Fig. 3. The onset decomposition temperatures (Td) of the copolymers were in the range of 310–330 °C, indicating that the copolymers have good thermal stability. The Tg values of the copolymers were determined by DSC. The DSC curves of the copolymers are shown in Fig. 4. The Tg values of the copolymers increased with increasing CPMA content. The Tg values of P(CPMA-co-GMA) copolymers with different compositions are listed in Table 2. The Tg of PCPMA was reported to be 182 °C. The Tg of PGMA was reported to be 46 °C. The Tg values of the copolymers were in the range of 65–145 °C. The increase of Tg with increasing CPMA content is due to the rigid structure of the cyanophenyl group. --INVALID-LINK-- Synthesis and characterization of new thermoreactive copolymers ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2′-azobisisobutyronitrile (AIBN) as an initiator at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (Tg) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. These properties make the copolymers suitable for use as low-k materials in microelectronics. --INVALID-LINK-- Application Notes and Protocols for the Polymerization of this compound

Introduction

This compound, also known as N-(4-cyanophenyl)methacrylamide (CPMA), is a functionalized monomer that has garnered interest in materials science and polymer chemistry. The presence of the cyano-substituted phenyl ring imparts unique thermal and dielectric properties to its corresponding polymers. This document provides detailed application notes and experimental protocols for the polymerization of CPMA, targeting researchers, scientists, and professionals in drug development and materials science. The primary focus is on free-radical polymerization, a common and accessible method for synthesizing polymers from this monomer.

Polymerization Techniques: An Overview

The polymerization of this compound can be achieved through various techniques. The most prominently reported method is free-radical polymerization . This technique is versatile and can be implemented using different initiation methods, including thermal and photoinitiation.

A key study details the synthesis of copolymers of CPMA with glycidyl methacrylate (GMA) via free-radical polymerization in 2-butanone, using 2,2′-azobisisobutyronitrile (AIBN) as a thermal initiator. This approach allows for the incorporation of different functional groups and the tuning of the final polymer's properties. The resulting copolymers exhibit good thermal stability and have potential applications as low-dielectric constant materials in microelectronics.

The nitrile groups on the cyanophenyl moiety can undergo crosslinking at elevated temperatures, rendering the polymer insoluble in common organic solvents and enhancing its thermal and mechanical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the free-radical copolymerization of this compound (CPMA) with glycidyl methacrylate (GMA).

| Copolymer Composition (CPMA mol%) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) |

| 0 (PGMA) | 46 | - |

| 25 | 65 | ~310-330 |

| 50 | 95 | ~310-330 |

| 75 | 120 | ~310-330 |

| 100 (PCPMA) | 182 | ~310-330 |

Data extracted from studies on P(CPMA-co-GMA) copolymers.

Experimental Protocols

This section provides a detailed protocol for the free-radical copolymerization of this compound (CPMA) with glycidyl methacrylate (GMA).

3.1. Materials

-

This compound (CPMA)

-

Glycidyl methacrylate (GMA)

-

2,2′-Azobisisobutyronitrile (AIBN)

-

2-Butanone (MEK)

-

Methanol

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and hot plate

-

Vacuum filtration apparatus

3.2. Polymerization Procedure

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of this compound (CPMA) and glycidyl methacrylate (GMA) in 2-butanone.

-

Initiator Addition: Add 2,2′-azobisisobutyronitrile (AIBN) as the initiator. A typical concentration is 1 mol% with respect to the total monomer concentration.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.

-

Polymerization: After degassing, backfill the flask with an inert gas (e.g., nitrogen or argon). Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

-

Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Isolation: Collect the precipitated polymer by vacuum filtration.

-

Drying: Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C until a constant weight is achieved.

3.3. Characterization

-

Spectroscopic Analysis: The chemical structure of the resulting copolymer can be confirmed using Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (¹H-NMR) spectroscopy.

-

Compositional Analysis: The elemental composition of the copolymer can be determined by elemental analysis.

-

Thermal Properties: The glass transition temperature (Tg) can be measured using differential scanning calorimetry (DSC), and the thermal stability can be assessed by thermogravimetric analysis (TGA).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the free-radical polymerization of this compound.

4.2. Logical Relationship of Properties

The following diagram illustrates the relationship between the monomer structure, polymerization process, and the final properties of the poly(this compound) based materials.

Application Notes and Protocols for N-Aryl Methacrylamides in Polymer Chemistry

Application Note 1: Functional Monomers for Molecularly Imprinted Polymers (MIPs)

Introduction: N-aryl methacrylamides are valuable functional monomers in the synthesis of Molecularly Imprinted Polymers (MIPs). The amide group and the aromatic ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with template molecules. This pre-organization of the functional monomer around the template is crucial for forming selective recognition sites within the cross-linked polymer matrix. The cyanophenyl group, in particular, is expected to offer strong dipole-dipole and hydrogen bonding interactions, making it a promising candidate for imprinting polar analytes.

Principle: The synthesis of MIPs involves the polymerization of a functional monomer and a cross-linking monomer in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. This "molecular memory" allows the MIP to selectively rebind the target analyte from a complex mixture. N-aryl methacrylamides serve to orient the binding sites correctly within these cavities.

Applications:

-

Selective Sorbents: MIPs based on N-aryl methacrylamides can be used for solid-phase extraction (SPE) to isolate and concentrate specific analytes from environmental, food, or biological samples.

-

Chemical Sensors: Integration of these MIPs with transducer platforms can lead to the development of highly selective chemical sensors.

-

Catalysis: By using a transition state analog as a template, MIPs can be designed to act as enzyme mimics, catalyzing specific chemical reactions.

Application Note 2: Copolymerization for Specialty Polymer Synthesis

Introduction: N-aryl methacrylamides can be copolymerized with common vinyl monomers (e.g., methacrylates, acrylates, styrenics) via free-radical polymerization to synthesize specialty polymers with tailored properties. The incorporation of the N-(4-cyanophenyl)-2-methylprop-2-enamide moiety into a polymer backbone can significantly alter its thermal, mechanical, and chemical properties.

Principle: Copolymerization allows for the combination of desirable properties from different monomers into a single polymer chain. The properties of the resulting copolymer depend on the reactivity ratios of the comonomers and their relative proportions in the feed. The bulky and polar cyanophenyl group can increase the glass transition temperature (Tg) of the resulting copolymer, enhancing its thermal stability.[1] Furthermore, the nitrile (-CN) and amide (-CONH-) groups provide sites for post-polymerization modification, allowing for the grafting of other molecules or for influencing the polymer's solubility and adhesive properties.

Applications:

-

High-Performance Materials: Copolymers can exhibit enhanced thermal stability and rigidity, making them suitable for applications requiring robust materials.

-

Reactive Polymers: The functional groups can be used to create reactive polymer platforms for applications in coatings, adhesives, and drug delivery, where covalent attachment of other species is desired.[1]

-

Membranes and Films: The polarity introduced by the cyanophenyl methacrylamide unit can be used to tune the surface energy and permeability of polymer films and membranes.

Quantitative Data Summary

Table 1: Copolymerization Data of N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) with Glycidyl Methacrylate (GMA) [1]

| Feed Mole Fraction of BrPMAAm (M1) | Copolymer Mole Fraction of BrPMAAm (m1) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |

| 0.1 | 0.07 | 18,500 | 2.15 | 94 |

| 0.2 | 0.15 | 21,300 | 2.20 | 105 |

| 0.4 | 0.32 | 25,600 | 2.28 | 123 |

| 0.6 | 0.51 | 29,800 | 2.35 | 141 |

| 0.8 | 0.72 | 34,100 | 2.41 | 158 |

Table 2: Monomer Reactivity Ratios for N-Aryl Methacrylamide Analogs

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |

| N-(4-bromophenyl)-2-methacrylamide | Glycidyl Methacrylate | 0.3453 | 0.8606 | RREVM | [1] |

| 4-cyanophenyl acrylate | Methyl Methacrylate | 0.506 | 0.695 | Extended Kelen-Tudos | [2] |

Experimental Protocols

Protocol 1: Synthesis of a Molecularly Imprinted Polymer (MIP)

This protocol is adapted from methodologies for synthesizing MIPs using methacrylamide-based functional monomers.[2][3]

Materials:

-

Template Molecule (e.g., Di(2-ethylhexyl)phthalate, DEHP): 1 mmol

-

This compound (Functional Monomer): 4 mmol

-

Trimethylolpropane Trimethacrylate (TRIM) (Cross-linker): 8 mmol[2]

-

2,2'-Azobisisobutyronitrile (AIBN) (Initiator): 1 mmol

-

Toluene (Porogenic Solvent): 50 mL

-

Methanol:Acetic Acid (9:1 v/v) for extraction

-

Round bottom flask, condenser, nitrogen inlet, water bath.

Procedure:

-

Pre-complexation: In a round bottom flask, dissolve the template molecule (1 mmol) and the functional monomer (4 mmol) in 50 mL of toluene. Allow the mixture to stand for 5 minutes to facilitate pre-complexation.

-

Addition of Cross-linker: Add the cross-linker (8 mmol) to the mixture and let it stand for another 5 minutes.

-

Degassing: Sonicate the mixture for 15 minutes. Subsequently, purge the solution with dry nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Initiation: Add the AIBN initiator (1 mmol) to the solution, sonicate for an additional 15 minutes, and briefly purge again with nitrogen.

-

Polymerization: Place the sealed flask in a pre-heated water bath at 60°C and allow the polymerization to proceed for 24 hours.[2]

-

Work-up: After polymerization, the resulting polymer particles are collected by filtration. Wash the polymer sequentially with distilled water, methanol, and acetone to remove unreacted components.

-

Template Extraction: To create the molecular imprints, extract the template by sonicating the polymer in a methanol:acetic acid (9:1 v/v) solution for 30 minutes. Repeat the extraction process 2-3 times with fresh solvent.

-

Drying: Dry the final MIP product in a vacuum oven at 40°C overnight.

-

Control Polymer (NIP): A Non-Imprinted Polymer (NIP) should be synthesized following the exact same procedure but omitting the template molecule in step 1. This serves as a control to evaluate the imprinting effect.

Protocol 2: Free-Radical Copolymerization

This protocol is based on the copolymerization of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate.[1]

Materials:

-

This compound (Monomer 1)

-

Comonomer (e.g., Glycidyl Methacrylate, Monomer 2)

-

2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

-

1,4-Dioxane (Solvent)

-

Methanol-Water (1:1 v/v) mixture (Precipitating solvent)

-

Schlenk tube or round-bottomed flask with reflux condenser and nitrogen inlet.

Procedure:

-

Monomer Preparation: Prepare a stock solution of the desired total monomer concentration in 1,4-dioxane. In separate reaction tubes, add predetermined quantities of this compound, the comonomer, 1,4-dioxane, and AIBN to achieve different monomer feed ratios. The initiator concentration is typically around 0.5-1 mol% with respect to the total monomer concentration.

-

Degassing: Purge the solution with dry nitrogen gas for 10-15 minutes to remove oxygen.

-

Polymerization: Seal the reaction vessel and place it in a pre-heated oil bath at 70 ± 1 °C.[1] Stir the reaction mixture constantly.

-

Termination & Precipitation: To keep the conversion low (typically <10% for reactivity ratio studies), stop the reaction after a short period (e.g., 30 minutes).[1] Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as a methanol-water (1:1) mixture.

-

Purification: Filter the precipitated polymer and re-dissolve it in a small amount of a good solvent (e.g., 1,4-dioxane). Reprecipitate the polymer to remove any unreacted monomers and initiator.

-

Drying: Dry the purified copolymer in a vacuum oven at 40°C for 24 hours.

-

Characterization: Characterize the copolymer composition using techniques like NMR or elemental analysis. Determine molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Visualizations

References

Application Notes and Protocols for N-(4-cyanophenyl)-2-methylprop-2-enamide in Specialty Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(4-cyanophenyl)-2-methylprop-2-enamide as a versatile monomer for the synthesis of specialty polymers. The protocols detailed below are based on established methodologies for similar N-substituted methacrylamides and provide a strong foundation for the development of novel polymers with tailored properties.

Monomer Overview: this compound

This compound, also known as N-(4-cyanophenyl)methacrylamide, is a functional monomer possessing a polymerizable methacrylamide group and a polar cyanophenyl moiety. This unique combination of a reactive vinyl group and a functionality with a large dipole moment makes it an attractive building block for specialty polymers with potential applications in advanced materials.

Chemical Structure:

Key Properties:

| Property | Value |

| Chemical Formula | C₁₁H₁₀N₂O |

| CAS Number | 90617-02-0 |

| Molecular Weight | 186.21 g/mol |

Synthesis of this compound

The synthesis of this compound can be readily achieved via the Schotten-Baumann reaction, which involves the acylation of 4-aminobenzonitrile with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Monomer Synthesis

Materials:

-

4-aminobenzonitrile

-

Methacryloyl chloride

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of methacryloyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to yield a homopolymer or copolymerized with other vinyl monomers to introduce specific functionalities into the resulting polymer chain.

Experimental Protocol: Free-Radical Homopolymerization

Materials:

-

This compound

-

Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or 1,4-Dioxane)

-

Precipitating solvent (e.g., Methanol, Ethanol, or Hexane)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

-

Oil bath

Procedure:

-

Place this compound and the chosen solvent in a Schlenk flask equipped with a magnetic stirrer.

-

De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

-

Under a positive pressure of the inert gas, add the free-radical initiator (typically 0.1-1 mol% relative to the monomer).

-

Heat the reaction mixture in an oil bath to the desired temperature (typically 60-80°C, depending on the initiator).

-

Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).

-

Cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash it with the precipitating solvent, and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.

Diagram of Polymerization Workflow:

Caption: Workflow for the free-radical polymerization of the monomer.

Potential Applications of Poly(this compound)

The incorporation of the cyanophenyl group into a polymer backbone is expected to impart unique properties, opening up a range of potential applications in the field of specialty polymers.

High Refractive Index Polymers

The presence of the aromatic cyanophenyl group can significantly increase the refractive index of the resulting polymer. High refractive index polymers are sought after for applications in optics, such as in the manufacturing of lenses, optical films, and coatings for optoelectronic devices.

High Dielectric Constant Materials

The polar nitrile (cyano) group has a large dipole moment. Polymers containing such groups are expected to exhibit a high dielectric constant. These materials are of great interest for applications in electronic components, such as capacitors, insulators for microelectronics, and materials for energy storage.

Functional Copolymers